

Key chemical properties of 2-Amino-2',5'-dichlorobenzophenone.

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Compound of Interest

Compound Name: 2-Amino-2',5'-
dichlorobenzophenone

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An In-depth Technical Guide to the Core Chemical Properties of **2-Amino-2',5'-dichlorobenzophenone**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2',5'-dichlorobenzophenone is a key chemical intermediate, primarily recognized for its role as a precursor in the synthesis of several benzodiazepine drugs, including lorazepam, triazolam, and diclazepam.[1] Its chemical properties, reactivity, and purity are critical factors that influence the yield and quality of these pharmaceutically important compounds. This guide provides a comprehensive overview of the core chemical and physical properties of **2-Amino-2',5'-dichlorobenzophenone**, detailed experimental protocols, and a visualized synthetic pathway to a key benzodiazepine intermediate.

Chemical Identity and Physical Properties

2-Amino-2',5'-dichlorobenzophenone typically presents as a yellow to yellow-green crystalline powder under standard conditions.[2] Its fundamental identifiers and physical characteristics are summarized below.

Table 1: Identifiers and Names

| Attribute | Value |
|-------------------|---|
| IUPAC Name | (2-amino-5-chlorophenyl)(2-chlorophenyl)methanone[3][4] |
| CAS Number | 2958-36-3[2][5] |
| Molecular Formula | C ₁₃ H ₉ Cl ₂ NO[2][5] |
| Molecular Weight | 266.12 g/mol [2][5] |
| InChI Key | KWZYIAJRFJVQDO-UHFFFAOYSA-N[3] |
| Synonyms | 2-Amino-5-chloro-2'-chlorobenzophenone, Lorazepam Impurity A[2][6] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |
|---------------------|---|-------------------------|
| Physical Appearance | Yellow to yellow-green powder | [2] |
| Melting Point | 87-89 °C | |
| Boiling Point | 453.6 ± 40.0 °C | (Predicted)[6] |
| Solubility | Methanol: Soluble DMF: 30 mg/mL DMSO: 30 mg/mL, 175 mg/mL (with ultrasonication) [7]Ethanol: 30 mg/mL Water: Insoluble[6] | |
| pKa | -0.97 ± 0.10 | (Predicted)[6] |
| LogP | 4.4 | (Computed by XLogP3)[3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of **2-Amino-2',5'-dichlorobenzophenone**.

Table 3: Spectroscopic Properties

| Technique | Data |
|---------------------|---|
| UV-Vis | λ_{max} : 257, 296 nm |
| Mass Spectrometry | Top Peaks (m/z): 230, 265, 139[3] |
| FTIR | Spectra available, often obtained via KBr pellet technique[4] |
| Raman | Spectra available, often obtained via FT-Raman technique[4] |
| ^{13}C NMR | Spectra available for structural confirmation[8] |

Experimental Protocols

This section details the methodologies for determining key properties and for a significant synthetic application of the title compound.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.

- Methodology: A common method for determining the melting point of **2-Amino-2',5'-dichlorobenzophenone** and its derivatives involves using a programmable melting point apparatus.
- Protocol:
 - A small, dry sample of the crystalline powder is packed into a capillary tube.
 - The tube is placed in a microprocessor-based melting point apparatus, such as a Veego-programmable model.[9]
 - The temperature is gradually increased, and the range from the appearance of the first liquid drop to the complete melting of the material is recorded as the melting point.[9] The reported range for this compound is 87-89 °C.

Solubility Determination in DMSO

Understanding solubility is essential for preparing solutions for reactions or analysis.

- Methodology: The solubility of **2-Amino-2',5'-dichlorobenzophenone** in dimethyl sulfoxide (DMSO) has been determined to be significantly enhanced with mechanical assistance.
- Protocol:
 - To a known volume of new, anhydrous DMSO, add a weighed amount of **2-Amino-2',5'-dichlorobenzophenone**.
 - The mixture is subjected to ultrasonication to facilitate dissolution.
 - This method can achieve a concentration as high as 175 mg/mL.^[7] It is noted that hygroscopic (water-absorbing) DMSO can negatively impact the solubility.^[7]

Synthetic Protocol: Preparation of a Lorazepam Intermediate

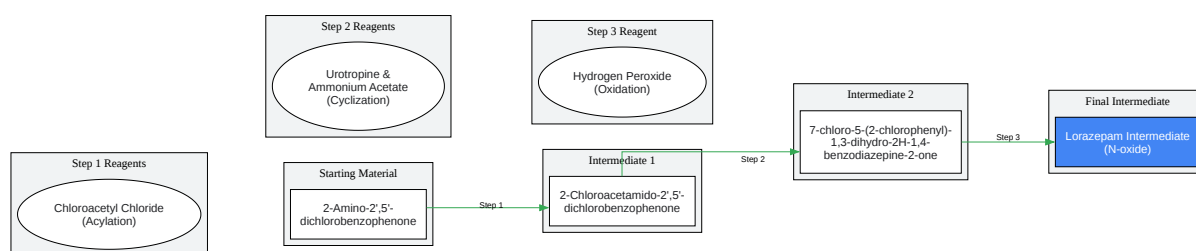
2-Amino-2',5'-dichlorobenzophenone is a key starting material for the synthesis of lorazepam. A crucial step is the formation of the N-oxide intermediate, 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-one-4-oxide. The following workflow outlines a modern synthetic route.^[3]

- Step 1: Acylation
 - Reaction: **2-Amino-2',5'-dichlorobenzophenone** is reacted with chloroacetyl chloride in an acylation reaction.
 - Protocol: The molar ratio of the aminobenzophenone to chloroacetyl chloride is typically 1:1.05 to 1.5. The reaction is conducted in an organic solvent such as dichloromethane or ethyl acetate. This step yields 2-chloroacetamido-2',5'-dichlorobenzophenone.^[3]
- Step 2: Cyclization
 - Reaction: The product from Step 1, 2-chloroacetamido-2',5'-dichlorobenzophenone, undergoes a cyclization reaction with urotropine (hexamine) and ammonium acetate.

- Protocol: This reaction forms the seven-membered diazepine ring, yielding 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-one.[3]
- Step 3: Oxidation
 - Reaction: The benzodiazepine-2-one from Step 2 is oxidized to form the N-oxide.
 - Protocol: The oxidation is carried out using hydrogen peroxide to produce the final lorazepam intermediate, 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-one-4-oxide.[3]

Visualization of Synthetic Pathway

The synthesis of the lorazepam intermediate from **2-Amino-2',5'-dichlorobenzophenone** is a well-defined process that can be visualized to illustrate the chemical transformations.



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Caption: Synthetic workflow for a key lorazepam intermediate.

Conclusion

2-Amino-2',5'-dichlorobenzophenone is a compound of significant interest in pharmaceutical synthesis. A thorough understanding of its chemical and physical properties, substantiated by reliable experimental protocols, is paramount for its effective use. The spectroscopic data provide the necessary tools for identity and purity confirmation, while the detailed synthetic pathways illustrate its practical application in the creation of complex drug molecules. This

guide serves as a foundational technical resource for professionals engaged in the research and development of benzodiazepines and related compounds.

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